molecular formula C21H24N6O3 B2800950 1,3-dimethyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 845800-72-8

1,3-dimethyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2800950
CAS RN: 845800-72-8
M. Wt: 408.462
InChI Key: KYBNDLBUKQJRNZ-UHFFFAOYSA-N
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Description

1,3-dimethyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H24N6O3 and its molecular weight is 408.462. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Evaluation and Potential Therapeutic Applications

A study synthesized derivatives of 1,3-Dimethyl-8-(2-Morpholinoethyl)-7-Phenyl-1H-Imidazo[2,1-f]Purine-2,4(3H,8H)-Dione to evaluate their pharmacological properties. These compounds, particularly those evaluated in vitro, showed potent ligand activities for the 5-HT(1A) receptor, indicating potential anxiolytic-like and antidepressant activities. Preliminary studies suggested that these derivatives could serve as bases for future research aimed at obtaining new derivatives with potential anxiolytic/antidepressant activities (Zagórska et al., 2009).

Further structural-activity relationship studies identified some compounds within this series as potent 5-HT1A and 5-HT7 receptor ligands, also showing affinity for dopamine D2 receptors. These findings point to the compound's multifaceted pharmacological profile, which could be explored in the development of therapies for neuropsychiatric disorders (Zagórska et al., 2015).

Receptor Affinity and Enzymatic Activity

Another study synthesized derivatives to assess their receptor affinity and inhibitory potencies for phosphodiesterases - PDE4B1 and PDE10A, highlighting the structural features responsible for receptor and enzyme activity. This research contributes to understanding the compound's potential as a base for modifying and studying hybrid ligands for treating disorders involving these targets (Zagórska et al., 2016).

Antidepressant and Anxiolytic Properties

In a detailed study on novel imidazopurine-2,4-dione derivatives, including their intrinsic activity at different signaling pathways, antidepressant-like and pharmacokinetic properties, and safety profile were evaluated in animal models. This comprehensive evaluation of compounds AZ-853 and AZ-861 provides insights into their pharmacological, pharmacokinetic, and side effect profiles, encouraging further experiments to understand their mechanisms of action and differences (Partyka et al., 2020).

Mechanism of Action

Mode of Action

It’s known that the compound has shown activity against p 388 leukemia , suggesting it may interact with cellular components involved in cell proliferation or survival.

Biochemical Pathways

Given its observed antitumor activity , it may influence pathways related to cell cycle regulation, apoptosis, or DNA repair.

Pharmacokinetics

Its solubility in water suggests it may have good bioavailability

Result of Action

The compound has shown activity against P 388 leukemia , indicating it may have antitumor effects

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The compound is soluble in water , suggesting it may be stable in aqueous environments.

properties

IUPAC Name

2,4-dimethyl-6-(2-morpholin-4-ylethyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3/c1-23-18-17(19(28)24(2)21(23)29)27-14-16(15-6-4-3-5-7-15)26(20(27)22-18)9-8-25-10-12-30-13-11-25/h3-7,14H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBNDLBUKQJRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CCN4CCOCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.